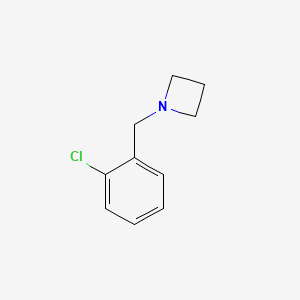

1-(2-Chlorobenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H12ClN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2 |

InChI Key |

MKSPKYZYFOSFJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Chlorobenzyl Azetidine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the strained azetidine ring requires carefully designed strategies that can overcome the energetic barriers associated with forming a four-membered ring. Methodologies primarily revolve around intramolecular cyclization, where a pre-formed carbon chain containing a nitrogen atom is induced to close, and ring contraction or expansion reactions, which manipulate existing ring systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization is the most common strategy for constructing the azetidine core. These methods involve the formation of a carbon-nitrogen bond within an acyclic precursor, typically a γ-amino alcohol derivative or a related substrate.

One of the most fundamental and widely utilized methods for azetidine synthesis is the intramolecular SN2 reaction. frontiersin.orgnih.gov This approach involves a γ-amino substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group attached to the γ-carbon. The efficiency of the cyclization is highly dependent on the nature of the leaving group, with sulfonates (mesylates, tosylates) and halides being commonly employed. frontiersin.orgnih.gov

The general mechanism involves the activation of a γ-amino alcohol to introduce a good leaving group. Subsequent treatment with a base facilitates the deprotonation of the amine, enhancing its nucleophilicity and promoting the intramolecular cyclization to form the azetidine ring. For example, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence that concludes with a one-pot mesylation and base-induced ring closure. organic-chemistry.org Lanthanide(III) trifluoromethanesulfonates, such as La(OTf)₃, have also been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing an alternative route to functionalized azetidines. frontiersin.orgnih.gov

Table 1: Examples of Azetidine Synthesis via Nucleophilic Substitution

| Precursor | Leaving Group | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| γ-Amino alcohol | Mesylate (Ms) | Base (e.g., K₂CO₃) | N-Substituted Azetidine | High | nih.govorganic-chemistry.org |

| cis-3,4-Epoxy amine | Epoxide | La(OTf)₃ (catalyst), DCE, reflux | 3-Hydroxyazetidine | 81% | nih.gov |

| γ-Haloamine | Halogen (Br, Cl) | Base (e.g., NaH) | N-Substituted Azetidine | Variable | frontiersin.orgnih.gov |

Reductive cyclization offers another pathway to the azetidine skeleton, often starting from imine precursors. This method can involve the cyclization of β-haloalkylimines. magtech.com.cn A notable example is the conversion of 1-azetines to azetidines through hydride-driven reduction. Pifferi and coworkers demonstrated the use of Lithium Aluminium Hydride (LiAlH₄) to reduce various 1-azetines to their corresponding azetidine scaffolds. nih.gov This transformation effectively reduces the imine double bond while preserving the four-membered ring structure. nih.gov

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for heterocycle synthesis. Palladium-catalyzed intramolecular C-H amination has become an efficient method for constructing azetidine rings. acs.orgnih.gov This strategy involves the activation of a typically unreactive C(sp³)–H bond at the γ-position of an amine substrate, followed by C-N bond formation. acs.orgnih.gov

These reactions often employ a directing group, such as picolinamide (PA), attached to the amine nitrogen. nih.gov The palladium catalyst coordinates to the directing group, bringing it into proximity with the target C-H bond and facilitating its activation. An oxidant is required to enable the final C-N reductive elimination from a high-valent palladium intermediate. rsc.orgpsu.edu This method is valued for its ability to use unfunctionalized starting materials, its relatively low catalyst loadings, and the use of inexpensive reagents. acs.orgnih.gov It has been successfully applied to construct various complex polycyclic nitrogen heterocycles, including azabicyclic scaffolds. researchgate.netacs.org

Table 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Substrate | Catalyst System | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| Picolinamide-protected amine | Pd(OAc)₂ | PhI(OAc)₂ | Azetidine | Good | nih.gov |

| N-Alkyl-picolinamide | Pd(OAc)₂ / Ligand | Phenyliodonium dimethylmalonate | Benzazetidine | - | psu.edu |

| (-)-cis-Myrtanylamine derivative | Pd(OAc)₂ | PhI(OAc)₂ | Azabicyclic product | - | acs.org |

Electrophile-induced cyclization of unsaturated amines provides a stereoselective route to functionalized azetidines. In this approach, a homoallylic amine is treated with an electrophilic species, such as iodine or a selenium compound.

Iodocyclization: The reaction of homoallylamines with iodine at room temperature stereoselectively yields 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgrsc.org The mechanism involves the formation of an iodonium ion intermediate from the alkene, which is then attacked intramolecularly by the nitrogen atom in a 4-exo-tet cyclization. Interestingly, adjusting the reaction temperature can alter the outcome; at higher temperatures (e.g., 50 °C), the initially formed azetidines can isomerize to thermodynamically more stable 3-iodopyrrolidines. rsc.orgrsc.org

Selenocyclization: Similar to iodocyclization, selenium-based electrophiles can induce the cyclization of homoallylamines. Treatment of α-substituted homoallylic amines with phenylselenyl halides (PhSeX, where X = Cl, Br, I) can produce mixtures of 2-(phenylselanylmethyl)azetidines and 3-(phenylselanyl)pyrrolidines. researchgate.net The regiochemical outcome of the cyclization is influenced by factors such as the substitution pattern of the homoallylic amine and the specific reaction conditions.

Ring Contraction Reactions (e.g., from Pyrrolidinones)

An alternative to building the azetidine ring from an acyclic precursor is to synthesize it via the contraction of a larger, more easily accessible ring system. A robust method has been developed for the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.orgnih.gov

The proposed mechanism for this transformation begins with the nucleophilic addition of a species (such as an alcohol, phenol, or aniline) to the activated amide carbonyl of the N-sulfonylpyrrolidinone. nsf.gov This leads to the cleavage of the N-C(O) bond, forming an α-bromocarbonyl intermediate with a γ-positioned amide anion. This intermediate then undergoes a rapid intramolecular SN2 cyclization, where the amide anion displaces the α-bromide, resulting in the formation of the four-membered azetidine ring. acs.orgnsf.gov This method is highly efficient and compatible with a diverse range of nucleophiles, providing excellent yields of functionalized azetidines. organic-chemistry.orgnih.gov

Table 3: Azetidine Synthesis via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Nucleophile | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | K₂CO₃ | MeCN/MeOH, 60 °C | α-Methoxycarbonyl-N-sulfonylazetidine | Up to 97% | organic-chemistry.org |

| Phenol | K₂CO₃ | - | α-Phenoxycarbonyl-N-sulfonylazetidine | Good | nih.gov |

| Aniline | K₂CO₃ | - | α-Phenylaminocarbonyl-N-sulfonylazetidine | Good | nih.gov |

Cycloaddition Reactions (e.g., Aza Paternò–Büchi Reaction)

Cycloaddition reactions represent a powerful and atom-economical approach to the azetidine core. Among these, the Aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands out as one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govnih.govnih.gov

The fundamental mechanism involves the photoexcitation of an imine to an excited state (singlet or triplet), which then undergoes a cycloaddition with a ground-state alkene to form the four-membered azetidine ring. nih.govacs.org However, the practical application of this reaction has faced challenges, primarily due to the rapid, non-radiative decay of the imine excited state through E/Z isomerization, which competes with the desired cycloaddition. nih.govrsc.org To circumvent this issue, many successful examples utilize cyclic imines, where this isomerization pathway is sterically hindered. nih.govacs.org

The reaction can proceed through either an intermolecular or intramolecular pathway. nih.gov The intramolecular variant has proven particularly useful for constructing complex, polycyclic azetidine-containing structures. acs.org Recent advancements have focused on overcoming the limitations of traditional UV light-induced reactions by employing visible-light photocatalysis. organic-chemistry.orgacs.org Iridium-based photosensitizers, for instance, can facilitate the reaction via a triplet energy transfer mechanism, allowing the reaction to proceed under milder conditions and with greater control. organic-chemistry.orgfrontiersin.org This approach enables the use of unactivated alkenes and expands the functional group tolerance of the reaction.

| Reaction Type | Key Reactants | Mechanism Highlights | Advantages | Challenges |

| Aza Paternò–Büchi | Imine, Alkene | Photochemical [2+2] cycloaddition. Proceeds via singlet or triplet excited state of the imine. nih.govacs.org | Atom-economical, direct access to functionalized azetidines. nih.gov | Competing E/Z isomerization of acyclic imines. rsc.org |

| Visible-Light Mediated | Imine, Alkene, Photocatalyst | Triplet energy transfer from an excited photosensitizer (e.g., Ir complex) to the imine or alkene. organic-chemistry.orgfrontiersin.org | Milder reaction conditions, broader substrate scope. | Requires careful selection of photocatalyst. |

| Intramolecular Variant | Tethered Imine-Alkene | Photocycloaddition within the same molecule. | Access to complex, fused, or bridged bicyclic azetidines. acs.org | Substrate synthesis can be complex. |

Ring Expansion of Aziridines

The ring expansion of readily available three-membered aziridines offers a versatile and powerful strategy for the synthesis of four-membered azetidines. This approach typically involves the insertion of a single carbon atom into the aziridine ring.

A prominent method for achieving this one-carbon homologation is through the formation of an aziridinium ylide, which subsequently undergoes a nih.govnih.gov-Stevens rearrangement. rsc.orgnih.gov The ylide is typically generated by the reaction of an N-substituted aziridine with a carbene source. Both metal-catalyzed and biocatalytic versions of this transformation have been developed.

Biocatalytic Approach: Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govrsc.org These biocatalysts effectively control the fate of the highly reactive aziridinium ylide intermediate, steering the reaction towards the desired nih.govnih.gov-Stevens rearrangement with high stereocontrol and suppressing competing pathways like cheletropic extrusion of olefins. nih.govrsc.orgacs.org

Metal-Catalyzed Approach: Transition metal catalysts, particularly those based on rhodium, can mediate the reaction of aziridines with diazo compounds (carbene precursors). For example, rhodium-bound carbenes react with strained bicyclic methylene aziridines in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Another distinct method involves the reaction of N-arylsulfonylaziridines with dimethyloxosulfonium methylide. This reaction proceeds stereospecifically, with cis-aziridines yielding trans-azetidines and trans-aziridines affording cis-azetidines, via a proposed SN2-1,4-elimination mechanism. researchgate.net Furthermore, specific substrates, such as N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, can be converted to aziridine intermediates in situ, which then undergo spontaneous ring expansion to 3-methoxyazetidines upon treatment with sodium borohydride. nih.gov

Electroreductive Intramolecular Cross-Coupling

Electrochemical methods provide a unique and powerful tool for constructing azetidine rings through intramolecular cyclization, offering mild reaction conditions and avoiding the need for harsh chemical reagents. These methods utilize an electric current to drive the formation of the critical carbon-nitrogen bond.

One notable example is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. This process, which merges cobalt catalysis with electrochemistry, allows for the regioselective generation of a key carbocationic intermediate. acs.orgacs.org This intermediate readily undergoes intramolecular C–N bond formation to furnish the azetidine ring. The use of electricity provides precise control over the redox processes involved in the catalytic cycle.

Another powerful application is the stereoselective synthesis of functionalized azetidines. For instance, the electroreductive intramolecular coupling of chiral α-imino esters has been successfully employed to synthesize cis-2,4-disubstituted azetidine-3-ones. nih.gov This reaction, typically carried out using a platinum cathode, proceeds with a high degree of diastereoselectivity and enantiomeric excess, demonstrating the potential of electrochemical methods in asymmetric synthesis. The stereochemical outcome is dictated by the chirality of the starting α-imino ester, which is often derived from natural amino acids.

These electrochemical strategies represent an advancing frontier in heterocyclic synthesis, providing green and efficient alternatives to traditional chemical methods for intramolecular bond formation.

Metal-Catalyzed Approaches (e.g., Copper-catalyzed Photoinduced Radical Cyclization, Lanthanum(III)-catalyzed Aminolysis)

A diverse array of metal catalysts has been employed to facilitate the synthesis of azetidines through various intramolecular cyclization strategies, offering unique reactivity and selectivity.

Copper-Catalyzed Photoinduced Radical Cyclization: Visible-light-mediated copper catalysis has emerged as a potent method for azetidine synthesis via radical pathways. One approach involves an anti-Baldwin 4-exo-dig radical cyclization of ynamides. rsc.orgnih.gov Using a heteroleptic copper complex as the photocatalyst, a range of ynamides can be smoothly cyclized to the corresponding azetidines with excellent control over regioselectivity. rsc.orgmagtech.com.cn A related strategy is the [3+1] radical annulation of aliphatic amines with alkynes. nih.govresearchgate.net In this process, a photogenerated α-aminoalkyl radical adds to an alkyne, initiating a cascade that culminates in a 4-exo-trig cyclization to form the azetidine ring.

Lanthanum(III)-Catalyzed Aminolysis: Lanthanide catalysts, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), are highly effective Lewis acids for promoting the intramolecular aminolysis of epoxides. The La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines proceeds with high regioselectivity via a C3-selective (4-exo-tet) ring-opening by the internal amine nucleophile, affording 3-hydroxyazetidines in high yields. nih.govnih.govbham.ac.uk This method is notable for its tolerance of various functional groups that might be sensitive to other acidic conditions.

Other Notable Metal-Catalyzed Methods:

Palladium-Catalyzed C–H Amination: Palladium catalysts enable the direct intramolecular amination of unactivated C(sp³)–H bonds. Using a picolinamide directing group, γ-C–H bonds of amine substrates can be functionalized to form the azetidine ring, providing a direct route from simple alkyl chains. nih.govacs.org

Titanium-Mediated Cyclization: A titanium(IV)-mediated coupling of oxime ethers with Grignard reagents or terminal olefins can construct spirocyclic NH-azetidines through a proposed Kulinkovich-type mechanism involving a titanacyclopropane intermediate. acs.orgacs.org

Gold-Catalyzed Oxidative Cyclization: Gold catalysts facilitate the intermolecular oxidation of N-propargylsulfonamides to generate reactive α-oxogold carbene intermediates. These intermediates then undergo intramolecular N-H insertion to afford chiral azetidin-3-ones. researchgate.net

| Catalyst Metal | Reaction Type | Substrate | Key Features |

| Copper (Cu) | Photoinduced Radical Cyclization | Ynamides or Aliphatic Amines + Alkynes | Visible-light mediated; forms C-C and C-N bonds via radical intermediates. rsc.orgresearchgate.net |

| Lanthanum (La) | Lewis Acid-Catalyzed Aminolysis | cis-3,4-Epoxy Amines | High regioselectivity for 4-exo-tet cyclization; tolerant of sensitive functional groups. nih.govnih.gov |

| Palladium (Pd) | Intramolecular C–H Amination | Picolinamide-protected Amines | Direct functionalization of unactivated C(sp³)–H bonds. nih.govacs.org |

| Titanium (Ti) | Kulinkovich-type Coupling | Oxime Ethers + Grignard Reagents | Forms spirocyclic azetidines via a titanacyclopropane intermediate. acs.orgacs.org |

| Gold (Au) | Oxidative Cyclization / N-H Insertion | N-propargylsulfonamides | Forms azetidin-3-ones via an α-oxogold carbene intermediate. researchgate.net |

Precursor Synthesis and Functional Group Transformations for Chlorobenzyl Moiety Integration

The synthesis of the target compound, 1-(2-chlorobenzyl)azetidine, requires the preparation of a suitable 2-chlorobenzyl precursor and a method for its attachment to the azetidine nitrogen.

Precursor Synthesis: The 2-chlorobenzyl moiety is typically introduced using an electrophilic precursor derived from 2-chlorotoluene or 2-chlorobenzaldehyde.

2-Chlorobenzyl Halides: 2-Chlorobenzyl bromide and 2-chlorobenzyl chloride are common alkylating agents. They are synthesized from 2-chlorotoluene via free-radical halogenation. For example, 2-chlorobenzyl bromide can be prepared by reacting 2-chlorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or by direct bromination with Br₂ under UV irradiation. nih.gov Similarly, 2-chlorobenzyl chloride is accessible through the reaction of 2-chlorotoluene with sulfuryl chloride (SO₂Cl₂) and a radical initiator. rsc.org

2-Chlorobenzaldehyde: This aldehyde is a versatile precursor that can be used in reductive amination reactions. It can be prepared by the oxidation of 2-chlorotoluene.

2-Chlorobenzoyl Chloride: This acyl chloride can be synthesized from 2-chlorobenzoic acid using reagents like thionyl chloride (SOCl₂) or from 2-chlorobenzaldehyde. nih.govnih.gov It serves as a precursor for an acylation-reduction pathway.

Integration onto the Azetidine Ring: Once the azetidine ring is formed (often with a protecting group on the nitrogen), the 2-chlorobenzyl group can be installed via several standard functional group transformations.

N-Alkylation: The most direct approach is the nucleophilic substitution reaction between a free NH-azetidine and a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide). The azetidine nitrogen acts as a nucleophile, displacing the halide to form the C-N bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Reductive Amination: This is a highly efficient one-pot method that involves the reaction of azetidine with 2-chlorobenzaldehyde. The initial condensation forms an unstable iminium ion, which is immediately reduced in situ to the final N-benzylated product. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) is also an effective method. researchgate.net

Acylation-Reduction: This two-step sequence involves first acylating the azetidine nitrogen with 2-chlorobenzoyl chloride to form the corresponding amide, 1-(2-chlorobenzoyl)azetidine. The resulting stable amide is then reduced to the tertiary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Stereoselective Synthesis of Azetidine Derivatives

The synthesis of substituted azetidine analogues often requires precise control over the stereochemistry at newly formed chiral centers. Stereoselective synthesis, which encompasses both diastereoselective and enantioselective methods, is crucial for preparing specific stereoisomers, a common requirement in medicinal chemistry and materials science.

Diastereoselective control in the formation of the azetidine ring is a key strategy for establishing the relative stereochemistry of substituents. This control can be achieved by influencing the transition state of the ring-closing step through various means, including substrate control, reagent control, and the choice of reaction mechanism.

Substrate-Controlled Cyclizations: The inherent stereochemistry of the acyclic precursor can direct the outcome of the cyclization. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines leads specifically to trans-3,4-substituted azetidines, demonstrating how the epoxide geometry dictates the product's relative stereochemistry. nih.gov

Reagent-Controlled Cyclizations: An external reagent can influence the stereochemical pathway. In the iodine-mediated cyclization of homoallyl amines, the electrophilic iodine reagent directs a 4-exo-trig cyclization that proceeds with high diastereoselectivity to furnish cis-2,4-disubstituted azetidines. nih.gov

Kinetically Controlled Cyclizations: Diastereoselectivity can be achieved by exploiting differences in the activation energies of competing reaction pathways. In a two-step synthesis of 2-arylazetidines, a kinetically controlled cyclization at low temperatures favors the formation of the trans-azetidine product over the thermodynamically more stable pyrrolidine, showcasing how reaction conditions can be tuned to select for a specific diastereomer. acs.org

Stereospecific Reactions: Some reactions proceed via mechanisms that inherently transfer the stereochemistry of the starting material to the product. The ring expansion of N-arylsulfonylaziridines with dimethyloxosulfonium methylide is a notable example of a stereospecific reaction, where cis-aziridines are converted exclusively to trans-azetidines, and vice versa. researchgate.net

Photochemical Cycloadditions: The intramolecular aza Paternò–Büchi reaction can also exhibit high diastereoselectivity. The formation of a triplet biradical intermediate often leads to the thermodynamically most stable diastereomer, regardless of the stereochemistry of the starting alkene.

The table below summarizes key diastereoselective cyclization methods for azetidine synthesis.

| Method | Precursor | Reagent/Catalyst | Diastereoselectivity | Ref. |

| Iodine-Mediated Cyclization | Homoallyl Amines | I₂ | High (cis-2,4) | nih.gov |

| Superbase-Induced Cyclization | γ-Amino Epoxides | Li-diisopropylamide/KOtBu | High (trans-2,4) | acs.org |

| Ring Expansion | cis/trans-Aziridines | Dimethyloxosulfonium methylide | Stereospecific (cis → trans; trans → cis) | researchgate.net |

| Aza Paternò–Büchi | Tethered Imine-Alkene | Visible Light/Photocatalyst | High (>20:1 d.r.) | |

| Aminolysis | cis-3,4-Epoxy Amines | La(OTf)₃ | High (trans-3,4) | nih.gov |

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral azetidines is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. While direct enantioselective methods for this compound are not extensively documented, several strategies employed for analogous structures can be adapted.

One prominent approach involves the use of chiral auxiliaries. For instance, optically active α-methylbenzylamine has been successfully used as a chiral auxiliary in the synthesis of enantiopure azetidine-2-carboxylic acid. nih.gov This method relies on the diastereoselective alkylation of an intermediate, followed by removal of the chiral auxiliary to yield the enantiomerically enriched product. A similar strategy could be envisioned for this compound by employing a chiral amine in the initial ring-forming reaction.

Catalytic asymmetric synthesis offers a more atom-economical and elegant approach. The synergistic use of a chiral Lewis acid and an achiral palladium catalyst has been demonstrated in the enantioselective benzylation of imine esters, yielding α-benzyl-substituted α-amino acid derivatives with high enantioselectivity. nih.gov This methodology could potentially be adapted for the asymmetric synthesis of azetidines by utilizing a suitable azomethine ylide precursor.

Another powerful technique is the desymmetrization of meso-azetidines. A BINOL-derived phosphoric acid catalyst has been effectively used for the catalytic intermolecular desymmetrization of N-acyl-azetidines with thiols, achieving high enantioselectivity. rsc.org This reaction proceeds through bifunctional activation of the azetidine nitrogen and the nucleophile. rsc.org While this has been applied to N-acyl derivatives, a similar strategy could be developed for N-benzyl systems like this compound.

The following table summarizes representative enantioselective methods applicable to the synthesis of chiral azetidine cores.

| Methodology | Catalyst/Auxiliary | Key Transformation | Achieved Enantioselectivity (ee) | Applicability to this compound |

|---|---|---|---|---|

| Chiral Auxiliary | Optically active α-methylbenzylamine | Intramolecular alkylation | High (not specified) | Potentially high, requires development of a specific synthetic route. |

| Catalytic Asymmetric Benzylation | Chiral Lewis acid / Achiral Pd catalyst | Enantioselective benzylation of imine esters | Up to 99% | Adaptable for the synthesis of precursors to chiral N-benzylated azetidines. |

| Catalytic Desymmetrization | BINOL-derived phosphoric acid | Ring-opening of meso-N-acyl-azetidines | Up to 97% | Feasible with modification for N-benzyl substituted azetidines. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its analogues. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

A notable example of reaction optimization is the lanthanide(III) trifluoromethanesulfonate (Ln(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.org In this study, various Lewis acids were screened, with La(OTf)₃ proving to be the most effective catalyst. The choice of solvent was also critical, with 1,2-dichloroethane (DCE) providing higher yields and selectivity compared to other solvents like benzene (B151609), acetonitrile (MeCN), and tetrahydrofuran (THF). frontiersin.org The reaction temperature was optimized to refluxing conditions to ensure complete conversion. frontiersin.org This methodology, while demonstrated on a different substrate, provides a clear framework for optimizing the synthesis of N-substituted azetidines, including this compound, through intramolecular cyclization strategies.

The following table illustrates the effect of different reaction parameters on the yield of a model azetidine synthesis, based on the La(OTf)₃-catalyzed reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 |

| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 75 |

| 3 | La(OTf)₃ (5) | MeCN | Reflux | 2.5 | 65 (incomplete reaction) |

| 4 | La(OTf)₃ (5) | THF | Reflux | 2.5 | 55 (incomplete reaction) |

| 5 | Sc(OTf)₃ (5) | DCE | Reflux | 2.5 | 78 |

| 6 | Yb(OTf)₃ (5) | DCE | Reflux | 2.5 | 72 |

Data adapted from a study on a model cis-3,4-epoxy amine. frontiersin.org

Green Chemistry Aspects in Azetidine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. unife.itresearchgate.net For the synthesis of this compound, several green chemistry aspects can be considered, primarily focusing on the use of safer solvents, energy efficiency, and atom economy.

Solvent Selection: Traditional syntheses often employ hazardous chlorinated or volatile organic solvents. researchgate.net Green chemistry encourages the use of more benign alternatives such as water, ethanol, or solvents derived from renewable resources. iaph.innih.govacademie-sciences.fr For instance, the synthesis of 2-azetidinone analogs has been successfully carried out using greener methods like sonication and stirring in the presence of molecular sieves, avoiding the need for hazardous dehydrating agents and harsh reaction conditions. tandfonline.com While direct application to this compound synthesis needs investigation, these approaches highlight the potential for developing more environmentally friendly protocols.

Energy Efficiency: The use of microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com These techniques can promote faster and more efficient reactions, often leading to higher yields and cleaner product profiles.

Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Cycloaddition reactions, for example, are inherently atom-economical as they form the ring system in a single step without the generation of byproducts.

The following table provides a comparison of traditional versus greener approaches that could be applied to the synthesis of azetidine derivatives.

| Aspect | Traditional Approach | Greener Alternative | Potential Benefit |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane, 1,2-Dichloroethane) | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity and environmental impact. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Sonication | Reduced reaction times and energy consumption. |

| Reagents | Stoichiometric and hazardous reagents | Catalytic methods, use of molecular sieves | Reduced waste and improved safety. |

| Synthetic Strategy | Multi-step linear synthesis | Convergent synthesis, Cycloaddition reactions | Improved overall yield and atom economy. |

Chemical Reactivity and Transformation Studies of 1 2 Chlorobenzyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

General studies on azetidines indicate their susceptibility to ring-opening reactions due to inherent ring strain. However, specific studies on 1-(2-Chlorobenzyl)azetidine are required to detail the following:

Nucleophilic Ring Opening

Data from experiments involving various nucleophiles would be necessary to understand the regioselectivity and stereoselectivity of the ring-opening process for this specific compound. A data table illustrating the reaction of this compound with a range of nucleophiles, including the resulting products and yields, would be essential.

Acid-Catalyzed Ring Cleavage

Detailed studies under various acidic conditions would be needed to characterize the products and kinetics of the acid-catalyzed ring cleavage of this compound. The influence of the 2-chloro substituent on the benzyl (B1604629) group on the reaction outcome would be of particular interest.

Hydrogenolytic Ring Opening

Experimental results from the hydrogenolysis of this compound, typically using a palladium catalyst, would be required to determine the conditions for and the products of C-N bond cleavage.

Reactions Involving the N-Benzyl Substituent

The N-(2-chlorobenzyl) group serves as a protecting group and can also influence the reactivity of the azetidine ring.

Deprotection and Functionalization of N-Benzyl Group

Specific protocols for the removal of the 2-chlorobenzyl group from the azetidine nitrogen would need to be documented. This would include catalytic hydrogenation or other debenzylation methods, with corresponding reaction efficiencies. Subsequent functionalization of the resulting azetidine would also require specific examples.

α-Arylation Reactions on N-Benzyl Azetidines

While α-arylation has been demonstrated on other N-benzyl azetidines, specific studies on this compound are necessary to understand the feasibility and outcomes of such reactions. This would involve the deprotonation at the α-position of the benzyl group followed by coupling with an aryl halide.

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group of this compound is anticipated to undergo reactions typical of aryl chlorides, particularly those activated by the presence of a benzylic nitrogen.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, the chlorine atom on the benzene (B151609) ring could potentially be replaced by various organic substituents using a palladium catalyst and a suitable boronic acid or ester. While no specific studies on this compound have been identified, research on similar N-heterocyclic compounds containing haloaryl groups suggests that such reactions are feasible. The efficiency of the coupling would likely depend on the choice of catalyst, ligand, base, and reaction conditions.

A hypothetical Suzuki-Miyaura reaction is presented below:

Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Catalyst System (Hypothetical) | Product | Expected Yield |

| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(2-Biphenylmethyl)azetidine | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 1-(4'-Methoxy-2-biphenylmethyl)azetidine | Moderate to Good |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf), Na₂CO₃ | 1-(2-(3-Thienyl)benzyl)azetidine | Moderate |

This table is illustrative and not based on experimental data for this compound.

Functional Group Interconversions on Aromatic Ring

The chlorophenyl moiety of this compound could theoretically undergo various functional group interconversions. For instance, the chloro group could be subjected to nucleophilic aromatic substitution under harsh conditions or, more likely, be transformed via metallation followed by quenching with an electrophile. Other potential transformations include nitration, though the directing effects of the chloro and benzylazetidine groups would lead to a mixture of regioisomers. Reduction of the chloro group to a hydrogen atom is also a plausible transformation, which could be achieved using catalytic hydrogenation or other reducing agents.

Investigations of Regioselectivity and Chemoselectivity

Predicting the regioselectivity and chemoselectivity of reactions involving this compound requires consideration of the electronic and steric properties of both the azetidine ring and the substituted benzyl group. For electrophilic aromatic substitution, the chloro group is ortho-, para-directing but deactivating, while the benzyl group is weakly activating and also ortho-, para-directing. This would likely lead to a complex mixture of products.

Chemoselectivity would be a key consideration in reactions where multiple functional groups could react. For example, in a reaction with a strong reducing agent, both the chloro group and the benzylic C-N bond could be susceptible to cleavage. Selective reaction at one site over the other would require careful choice of reagents and conditions. Without experimental data, any discussion on regioselectivity and chemoselectivity remains speculative.

Transformations to Other Heterocyclic Systems

The strained four-membered azetidine ring in this compound could potentially undergo ring-expansion reactions to form larger, more stable heterocyclic systems such as pyrrolidines. Such transformations are often mediated by rearrangement reactions. For example, treatment with a suitable reagent could induce a Stevens or Sommelet-Hauser rearrangement of a derived quaternary ammonium (B1175870) salt. Additionally, intramolecular cyclization reactions could be envisioned if a suitable functional group were introduced onto the chlorobenzyl moiety, potentially leading to the formation of fused heterocyclic systems. However, no specific examples of such transformations starting from this compound have been reported in the literature.

Mechanistic Investigations of Reactions Involving 1 2 Chlorobenzyl Azetidine

Elucidation of Reaction Pathways

The reactivity of 1-(2-Chlorobenzyl)azetidine is predominantly characterized by the opening of the strained four-membered ring. The primary reaction pathways elucidated for N-substituted azetidines, which are applicable to this compound, are acid-catalyzed and nucleophilic ring-opening reactions.

Under acidic conditions, the nitrogen atom of the azetidine (B1206935) ring is protonated, forming a reactive azetidinium ion intermediate. This protonation significantly weakens the C-N bonds of the ring, making it susceptible to nucleophilic attack. The subsequent ring-opening can proceed via two main pathways depending on the reaction conditions and the nature of the nucleophile:

SN2 Pathway: A direct backside attack by a nucleophile on one of the ring carbons results in the concerted cleavage of a C-N bond. This is generally the more common pathway for less sterically hindered azetidines.

SN1 Pathway: In the presence of substituents that can stabilize a positive charge, a carbocation intermediate may be formed after the initial C-N bond cleavage. This pathway is less common for simple azetidines but can be facilitated by appropriate substitution on the ring.

In the absence of a strong acid, a strong nucleophile can directly attack one of the electrophilic carbon atoms of the azetidine ring, leading to its opening. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine and the nucleophile.

A representative reaction pathway for the acid-catalyzed ring-opening of this compound with a generic nucleophile (Nu-) is depicted below:

Role of Ring Strain in Driving Reactivity

Azetidines possess a significant amount of ring strain, estimated to be around 25-26 kcal/mol. clockss.orgnih.gov This strain arises from bond angle distortion, where the internal C-N-C and C-C-C bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°. The relief of this strain is a primary thermodynamic driving force for the ring-opening reactions of azetidines. nih.gov

The inherent strain in the this compound ring makes the C-N bonds more labile and susceptible to cleavage compared to their acyclic counterparts or larger, less strained heterocyclic systems like pyrrolidines. clockss.org This enhanced reactivity due to ring strain allows for transformations to occur under milder conditions than would be required for analogous acyclic amines.

The table below compares the approximate ring strain energies of some common cyclic amines, illustrating the unique position of azetidine.

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27-28 |

| Azetidine | 4 | 25-26 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

This table presents generalized data for the parent heterocycles.

Transition State Analysis

Computational studies on analogous N-substituted azetidines provide insights into the transition state of the ring-opening reactions. For the SN2-type acid-catalyzed ring-opening of this compound, the transition state is proposed to involve the approaching nucleophile, the carbon atom being attacked, and the departing nitrogen atom in a nearly collinear arrangement.

The key features of the transition state for the attack of a nucleophile on the protonated azetidinium ring are:

Elongated C-N Bond: The bond between the carbon atom undergoing nucleophilic attack and the nitrogen atom is significantly stretched compared to the ground state.

Partial Bond Formation: A partial bond is formed between the incoming nucleophile and the target carbon atom.

Planarization of the Carbon Center: The carbon atom at the center of the attack begins to adopt a more planar geometry.

The energy barrier to reach this transition state is lowered by the protonation of the nitrogen, which makes the azetidinium ion a better leaving group. The presence of the 2-chlorobenzyl group can influence the stability of the transition state through steric and electronic effects.

Intermediate Identification and Characterization

The key reactive intermediate in the acid-catalyzed ring-opening of this compound is the corresponding 1-(2-chlorobenzyl)azetidinium ion . This intermediate is formed by the protonation of the azetidine nitrogen by an acid.

This azetidinium ion has been identified and characterized in related systems using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). The formation of the azetidinium ion can be observed by a downfield shift of the proton and carbon signals adjacent to the positively charged nitrogen atom in the NMR spectrum.

Kinetic Studies of Azetidine Transformations

Kinetic studies of the ring-opening reactions of N-substituted azetidines provide quantitative data on reaction rates and the factors that influence them. For the acid-catalyzed hydrolysis of this compound, the reaction rate is expected to be dependent on the concentration of both the azetidine and the acid.

A hypothetical kinetic study for the acid-catalyzed hydrolysis of an N-benzylazetidine derivative is presented in the table below. The reaction is monitored by observing the disappearance of the starting material over time under pseudo-first-order conditions (with a large excess of acid).

| Entry | [Azetidine] (M) | [H+] (M) | Temperature (°C) | kobs (s-1) |

| 1 | 0.01 | 0.1 | 25 | 1.2 x 10-4 |

| 2 | 0.01 | 0.2 | 25 | 2.5 x 10-4 |

| 3 | 0.01 | 0.1 | 35 | 3.8 x 10-4 |

| 4 | 0.02 | 0.1 | 25 | 1.3 x 10-4 |

This data is illustrative and represents typical trends observed in the acid-catalyzed hydrolysis of N-substituted azetidines.

The data indicates that the reaction rate is proportional to the acid concentration, consistent with a mechanism involving a pre-equilibrium protonation step. The rate also increases with temperature, as expected for most chemical reactions. Such kinetic data is essential for determining the reaction mechanism and optimizing reaction conditions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 1-(2-Chlorobenzyl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment. ipb.pt

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the azetidine (B1206935) ring and the 2-chlorobenzyl group. The chemical shifts of the azetidine protons are influenced by the nitrogen atom and the benzyl (B1604629) substituent. ipb.ptnih.govchemicalbook.com The protons on the carbon adjacent to the nitrogen (alpha protons) typically appear at a different chemical shift than the beta protons. The protons of the benzyl group will show signals in the aromatic region, and their splitting patterns can provide information about the substitution on the benzene (B151609) ring. The methylene protons of the benzyl group will appear as a characteristic singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the azetidine ring are characteristic of saturated heterocyclic systems, while the carbons of the 2-chlorobenzyl group will have signals in the aromatic and aliphatic regions. umich.edumdpi.com The carbon attached to the chlorine atom will have a specific chemical shift due to the electronegativity of the halogen.

| Technique | Structural Fragment | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H NMR | Azetidine Ring Protons | ~2.0 - 4.0 | Chemical environment and coupling between adjacent protons. |

| ¹H NMR | Benzyl CH₂ Protons | ~3.5 - 4.5 | Presence of the methylene bridge. |

| ¹H NMR | Aromatic Protons | ~7.0 - 7.5 | Substitution pattern of the benzene ring. |

| ¹³C NMR | Azetidine Ring Carbons | ~20 - 60 | Carbon framework of the heterocyclic ring. |

| ¹³C NMR | Benzyl CH₂ Carbon | ~50 - 65 | Presence of the methylene bridge carbon. |

| ¹³C NMR | Aromatic Carbons | ~125 - 140 | Carbon framework of the benzene ring. |

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. harvard.eduhuji.ac.illibretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would be used to confirm the connectivity of protons within the azetidine ring and to assign the protons on the aromatic ring based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptsdsu.edu HMBC is crucial for establishing the connectivity between the azetidine ring and the 2-chlorobenzyl group by showing correlations between the benzyl methylene protons and the carbons of both the azetidine and the aromatic rings.

| Technique | Type of Correlation | Information Obtained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies protons that are spin-spin coupled, confirming adjacent protons in the azetidine and aromatic rings. |

| HSQC | ¹H - ¹³C (one bond) | Correlates each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum. |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity, confirming the link between the benzyl group and the azetidine ring. |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgmiamioh.edu For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the benzyl group, which can provide further evidence for the proposed structure. libretexts.orgmjcce.org.mknih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations in both the aliphatic (azetidine and benzyl methylene) and aromatic regions. ajchem-a.com Additionally, C-N stretching vibrations from the azetidine ring and C-Cl stretching from the chlorobenzyl group would be observed at their characteristic frequencies. ajchem-a.comsciencescholar.us

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Azetidine) | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details in the solid state. nih.gov This technique would definitively establish the connectivity and stereochemistry of the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For azetidine (B1206935) derivatives, these methods provide crucial information about geometric and electronic structures, which dictates their reactivity. cnr.it

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ekb.egmdpi.com For a molecule like 1-(2-Chlorobenzyl)azetidine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d)), would be used to determine its optimized molecular geometry. aimspress.com

These calculations yield important data, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. nih.gov Furthermore, DFT is used to compute electronic properties such as the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical interaction. aimspress.com

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting chemical reactivity. thescience.dev The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis would pinpoint the molecule's kinetic stability and the most probable sites for nucleophilic and electrophilic attack. aimspress.com Global reactivity descriptors derived from HOMO and LUMO energies can be used to quantify its chemical behavior.

Table 1: Conceptual Global Reactivity Descriptors from HOMO-LUMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govuni-stuttgart.de For this compound, MD simulations could provide insights into its conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com

By applying a force field (like GROMOS, CHARMM, or AMBER), which defines the potential energy of the system, MD simulations can model the behavior of the molecule in various environments. nih.govnih.gov For instance, simulations could reveal the stability of the compound in an aqueous environment or its binding mode within a protein's active site. mdpi.comnih.gov Such studies are particularly valuable in drug discovery for understanding how a molecule like an azetidine derivative might interact with a biological target. mdpi.com

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving azetidines, from their synthesis to their functionalization. mit.educnr.it

Transition State Characterization and Energy Barriers

Understanding a reaction mechanism requires the characterization of its transition states (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of these transient species and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

For reactions involving the formation or ring-opening of the azetidine ring in related compounds, computational studies have successfully calculated these barriers. frontiersin.orgacs.org For example, in the synthesis of azetidines from epoxy amines, calculations have shown that the energy of the transition state determines which ring size (a four-membered azetidine or a five-membered pyrrolidine) is preferentially formed. frontiersin.org A similar approach for this compound would clarify the kinetics of its potential synthetic pathways.

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple products (isomers). Computational modeling can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting atoms) by comparing the activation energies of the different possible reaction pathways. acs.orgfigshare.comnih.gov

In the synthesis of substituted azetidines, quantum chemical investigations have explained experimentally observed outcomes. acs.org For instance, calculations can determine why a reaction yields a trans product over a cis product by showing that the transition state leading to the trans isomer has a lower energy barrier. acs.org For this compound, such predictive modeling could guide its synthesis and functionalization to achieve specific, desired isomers with high selectivity. nih.gov

Table 2: Illustrative Data from a Transition State Analysis

| Reaction Pathway | Transition State (TS) Structure | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (e.g., forming trans-isomer) | TS-A Geometry | ΔG‡A | Major Product (if ΔG‡A is lower) |

| Pathway B (e.g., forming cis-isomer) | TS-B Geometry | ΔG‡B | Minor Product (if ΔG‡B is higher) |

| Pathway C (e.g., side reaction) | TS-C Geometry | ΔG‡C | By-product formation |

Conformational Analysis of this compound

The conformational landscape of this compound is primarily dictated by the puckering of the four-membered azetidine ring and the orientation of the 2-chlorobenzyl substituent attached to the nitrogen atom. While specific experimental or computational studies on the conformational analysis of this compound are not extensively detailed in the provided search results, the conformational behavior of the azetidine ring in analogous structures has been investigated. These studies provide a foundational understanding of the likely conformational preferences of this compound.

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate ring strain. nih.gov This puckering can be described by a puckering amplitude and a phase angle. For substituted azetidines, the substituents can adopt either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. In the case of this compound, the bulky 2-chlorobenzyl group is expected to preferentially occupy the equatorial position on the nitrogen atom.

The conformational dynamics of substituted azetidines can also be influenced by the solvent environment. As the polarity of the solvent increases, conformational preferences may shift. nih.gov For instance, in solution, different conformations may be populated to varying extents, and this equilibrium can be sensitive to the solvent's dielectric constant.

A summary of the expected conformational features of this compound, based on the analysis of related compounds, is presented in the table below.

| Feature | Description |

| Azetidine Ring Conformation | The four-membered ring is expected to be puckered, not planar, to relieve ring strain. |

| Substituent Position | The 2-chlorobenzyl group on the nitrogen atom is likely to favor an equatorial position to minimize steric interactions. |

| Rotational Isomers | Rotation around the N-CH₂ bond connecting the benzyl (B1604629) group to the azetidine ring will lead to different conformers. |

| Solvent Effects | The conformational equilibrium may be influenced by the polarity of the solvent. |

Prediction of Synthetic Accessibility via Computational Models

The synthetic accessibility of a molecule is a crucial factor in drug discovery and chemical research, and various computational models have been developed to predict it. mdpi.com These models provide a quantitative score that estimates the ease with which a compound can be synthesized. While a specific synthetic accessibility score for this compound is not provided in the search results, the principles of the existing models can be applied to understand how its accessibility would be computationally assessed.

Another approach to predicting synthetic accessibility involves retrosynthetic analysis aided by machine learning. Models like the Retrosynthesis Accessibility Score (RAscore) utilize machine learning algorithms trained on large reaction databases to determine if a plausible synthetic route can be identified for a given molecule. researchgate.net These models can provide a more nuanced assessment of synthetic feasibility by considering the availability of starting materials and the reliability of chemical reactions.

The development of computational tools for predicting synthetic accessibility is an active area of research. thescience.dev These tools are designed to help chemists prioritize molecules for synthesis, especially when dealing with large virtual libraries generated by computational methods. tsijournals.com The table below summarizes some of the computational models used for predicting synthetic accessibility.

| Model | Principle | Application to this compound |

| SAScore (Synthetic Accessibility Score) | Based on the frequency of molecular fragments in a large database and a complexity penalty. mdpi.commedchemica.com | The score would depend on the prevalence of the 1-benzylazetidine (B3057175) and 2-chlorophenyl fragments in the database. |

| RAscore (Retrosynthesis Accessibility Score) | A machine learning-based method that predicts whether a synthetic route can be found using a retrosynthesis tool. researchgate.net | Would assess the feasibility of retrosynthetically disconnecting the molecule into available starting materials. |

| SYBA (SYnthetic Bayesian Accessibility) | A machine learning model that classifies molecules as easy-or hard-to-synthesize based on their structural features. mdpi.com | Would classify the molecule based on learned patterns from a dataset of known syntheses. |

| SCScore (Synthetic Complexity Score) | A model that predicts the number of reaction steps required for synthesis based on a neural network trained on reaction data. mdpi.com | Would estimate the number of steps to synthesize this compound from simple precursors. |

These computational models provide valuable insights into the likely synthetic tractability of a molecule like this compound, aiding in the early stages of research and development by flagging potentially difficult-to-synthesize compounds. thescience.dev The azetidine ring, while present in some natural products and pharmaceuticals, can be challenging to synthesize, which might be reflected in a higher synthetic complexity score depending on the specific model used. nih.gov

Applications of 1 2 Chlorobenzyl Azetidine As a Chemical Scaffold and Intermediate

Utility in the Synthesis of Complex Organic Molecules

As a saturated azaheterocycle, 1-(2-Chlorobenzyl)azetidine is an important intermediate in organic synthesis. magtech.com.cn The azetidine (B1206935) framework provides a three-dimensional structure that can serve as a foundation for creating diverse and complex organic compounds. nih.gov Synthetic chemists utilize such building blocks to access novel chemical space, which is crucial for the development of new materials and biologically active agents. clockss.orgeurekalert.org

The this compound structure is a key precursor for generating polyfunctionalized molecules. The azetidine ring can be strategically opened or further functionalized to introduce a variety of chemical groups. clockss.org General methods for synthesizing substituted azetidines, such as the alkylation of primary amines or intramolecular cyclization reactions, allow for the incorporation of diverse functionalities from the outset. organic-chemistry.orgnsf.gov The nitrogen atom of the azetidine ring is nucleophilic, allowing for reactions that can lead to the formation of more complex structures. Furthermore, the benzyl (B1604629) group can be modified, or the aromatic ring can undergo substitution reactions, adding another layer of chemical diversity. The development of synthetic pathways to create densely functionalized azetidine ring systems enables access to a wide array of fused, bridged, and spirocyclic compounds. nih.gov

The azetidine scaffold is instrumental in the stereocontrolled synthesis of valuable chiral molecules like diamines and amino alcohols. mdpi.com These motifs are key components in many pharmaceutical products and chiral catalysts. Synthetic strategies often involve the ring-opening of a chiral azetidine precursor. For instance, nucleophilic attack on a suitably activated azetidine ring can lead to the formation of β-amino alcohols, which are versatile chemical intermediates. mdpi.com The synthesis of enantiopure β-amino alcohols where the motif is combined with a structurally constrained azetidine cycle has been reported, highlighting the utility of this framework. mdpi.com The synthesis of such compounds often involves key steps like base-induced azetidine ring closure and subsequent installation of the β-amino alcohol core. mdpi.com

Incorporation into Rigid Molecular Scaffolds

The azetidine ring is considered a conformationally restricted structure. researchgate.net This inherent rigidity is a desirable feature in medicinal chemistry and materials science, as it reduces the conformational flexibility of a molecule, which can lead to increased potency and selectivity for a biological target. mdpi.com The four-membered ring acts as a "conformational lock," providing a well-defined three-dimensional orientation for the substituents attached to it. mdpi.com The this compound scaffold can be incorporated into larger, more complex structures to create rigid molecular frameworks, including fused, bridged, and spirocyclic systems. nih.gov This approach has been used to generate diverse molecular libraries with unique three-dimensional shapes for applications in drug discovery. nih.gov

Exploration in Materials Science (e.g., Polymerization)

In materials science, azetidines, including N-substituted variants like this compound, are explored as monomers for polymerization. rsc.orgsemanticscholar.org Azetidines can undergo cationic ring-opening polymerization (CROP) to produce polyamines, specifically poly(N-substituted)ethylenimines. researchgate.netutwente.nl This process breaks the strained four-membered ring to form a linear polymer chain.

In the case of this compound, polymerization would result in a polymer with repeating units where the 2-chlorobenzyl group is a pendant moiety attached to the nitrogen atom of the polymer backbone. The properties of the resulting polymer, such as its solubility, thermal stability, and chemical reactivity, would be significantly influenced by this substituent. The polymerization of azetidine monomers provides a route to well-defined linear polyamines, which contrasts with the branched polymers typically obtained from the polymerization of aziridines. utwente.nlresearchgate.net These polymers have applications as coatings, chelating agents, and in materials templating. rsc.org

Table 1: Polymerization Characteristics of Azetidine Monomers

| Characteristic | Description | Reference |

|---|---|---|

| Monomer Type | N-substituted azetidines (e.g., this compound) | rsc.org |

| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) | researchgate.netutwente.nl |

| Resulting Polymer | Linear Poly(N-substituted)ethylenimine | utwente.nl |

| Pendant Group | The N-substituent (e.g., 2-chlorobenzyl group) | utwente.nl |

| Potential Applications | Coatings, CO2 adsorption, chelation, materials templating, non-viral gene transfection | rsc.orgresearchgate.net |

Use as Molecular Probes in Chemical Biology (Focus on scaffold utility, not clinical outcomes)

The azetidine scaffold is a valuable component in the design of molecular probes to investigate biological systems. researchgate.net Its rigid structure and metabolic stability make it an attractive core for developing specific ligands for proteins and other biological macromolecules. eurekalert.org The 2-chlorobenzyl group provides specific steric and electronic features that can be fine-tuned to achieve selective binding to a target of interest. For example, azetidinyl oxadiazoles (B1248032) have been identified as novel electrophiles that can covalently target cysteine residues in proteins, demonstrating the utility of the azetidine moiety in creating reactive probes for chemical proteomics. nih.gov

A significant application of the azetidine scaffold is in the development of ligands for monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov These transporters are crucial for regulating neurotransmitter levels in the central nervous system. nih.gov The azetidine ring can act as a bioisostere for other cyclic amine structures commonly found in MAT ligands. Its constrained geometry helps to position key pharmacophoric elements, such as the aromatic ring of the 2-chlorobenzyl group, in an optimal orientation for binding to the transporter. Research has demonstrated the synthesis and characterization of azetidinic amino acids as ligands for glutamate (B1630785) receptors and transporters, underscoring the versatility of this scaffold in targeting CNS proteins. nih.gov

Table 2: Azetidine Scaffold in Ligand Development for Molecular Targets

| Target Class | Role of Azetidine Scaffold | Example Target | Reference |

|---|---|---|---|

| Monoamine Transporters (MATs) | Provides a rigid core, acts as a bioisostere for other cyclic amines, orients substituents for optimal binding. | DAT, NET, SERT | nih.gov |

| Glutamate Receptors/Transporters | Forms the core of conformationally constrained amino acid analogues to achieve subtype selectivity. | EAAT2 | nih.gov |

| Enzymes (e.g., Lipases) | Serves as a stable linker or core structure for inhibitors. | Monoacylglycerol Lipase (MAGL) | researchgate.net |

| Kinases | Used as a novel core scaffold for developing Type II inhibitors that bind to the DFG-out conformation. | Colony-stimulating factor-1 receptor (CSF-1R) | nih.gov |

Design of Enzyme Inhibitors (e.g., NAMPT inhibitors)

There is no available research linking "this compound" to the design of Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors or other specific enzyme inhibitors. While azetidine scaffolds are utilized in the development of NAMPT inhibitors acs.org, the literature does not mention the use of the 1-(2-chlorobenzyl) moiety in this context. The design of potent NAMPT inhibitors often involves complex heterocyclic systems, and while various azetidine-containing compounds have been synthesized and evaluated, the specific compound of interest is not among them nih.gov.

Scaffolds for Structure-Activity Relationship (SAR) Studies at a Molecular Level

No structure-activity relationship (SAR) studies have been published that specifically utilize "this compound" as a core scaffold. SAR studies are crucial for optimizing the potency and selectivity of drug candidates by systematically modifying a lead compound's chemical structure. Although SAR studies on various azetidine derivatives exist, for instance in the development of antitumor agents where different aryl substitutions on the azetidine ring were explored mdpi.comnih.gov, none of these studies specifically investigate the 1-(2-chlorobenzyl) substitution.

Tools for Target Identification

The use of "this compound" as a chemical tool or probe for target identification is not reported in the scientific literature. Chemical probes are essential for identifying the biological targets of bioactive molecules nih.gov. The development of such tools often involves modifying a known bioactive compound with a reporter tag or a reactive group, but there is no indication that "this compound" has been developed or used for this purpose.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes to Azetidines

The synthesis of the azetidine (B1206935) scaffold has historically been challenging due to its strained nature. nih.gov However, recent years have seen the emergence of innovative and efficient synthetic strategies that provide access to a wide array of functionalized azetidines. These modern methods often offer greater efficiency, broader substrate scope, and improved stereocontrol compared to traditional approaches, which typically relied on the cyclization of linear precursors. scribd.comnih.gov

Key emerging synthetic strategies include:

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination: This method allows for the synthesis of functionalized azetidines through the direct amination of unactivated C-H bonds, representing a significant advance in synthetic efficiency. rsc.org

Intermolecular [2+2] Photocycloaddition: Using visible light and an iridium(III) photocatalyst, this aza-Paterno-Büchi reaction enables the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org This technique is notable for its use of light to drive the formation of the four-membered ring.

Strain-Release Homologation: The reaction of highly strained azabicyclo[1.1.0]butanes with organometallic reagents provides a modular and rapid route to densely functionalized azetidines, leveraging the release of ring strain as a thermodynamic driving force. organic-chemistry.org

Ring Contraction of Pyrrolidinones: The conversion of five-membered 2-pyrrolidinones into α-carbonyl-azetidines represents another innovative approach, transforming a more stable ring system into the more strained azetidine core. rsc.org

Copper-Catalyzed Photoinduced Radical Cyclization: A general synthesis of azetidines can be achieved through the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, demonstrating the power of photoredox catalysis in accessing these structures. nih.gov

| Synthetic Strategy | Key Features | Reference |

|---|---|---|

| Pd(II)-Catalyzed C(sp³)–H Amination | Direct functionalization of unactivated C-H bonds. | rsc.org |

| [2+2] Photocycloaddition | Visible-light-driven reaction using a photocatalyst. | rsc.org |

| Strain-Release Homologation | Utilizes highly strained precursors (azabicyclo[1.1.0]butanes). | organic-chemistry.org |

| Ring Contraction | Converts five-membered rings (pyrrolidinones) to azetidines. | rsc.org |

| Copper-Catalyzed Radical Cyclization | Employs photoredox catalysis with ynamide substrates. | nih.gov |

Expanding the Scope of Azetidine Reactivity

The synthetic utility of azetidines is directly tied to their unique reactivity, which is largely governed by their inherent ring strain. rsc.org While more stable than aziridines, the azetidine ring can undergo selective cleavage or expansion under appropriate conditions, making it a versatile synthetic intermediate. rsc.orgnih.gov Current research is focused on harnessing this "strain-driven reactivity" to develop new transformations and access novel molecular architectures. rsc.org

Emerging areas of azetidine reactivity include:

Strain-Driven Ring Opening: The cleavage of the N–C σ-bond in azetidines, while less common than in aziridines, is a promising area. rsc.org This can be triggered by various reagents to reveal functionalized acyclic amine structures. For instance, N-acyl-azetidines can react with organometallics to form stable tetrahedral intermediates that lead to ketones. rsc.org

Ring Expansion: Azetidines can be converted into larger, more complex heterocyclic systems. A notable example is the expansion of an azetidine into a substituted pyrrole (B145914) via an 1-azoniabicyclo[2.1.0]pentane intermediate. nih.gov Recent work has also shown structurally divergent reactivity where 2,2-disubstituted azetidines can undergo either amide coupling or controlled ring expansion to form 5,6-dihydro-4H-1,3-oxazines. researchgate.net

Functionalization via C-H Activation: Directing-group-assisted lithiation of N-Boc-2-arylazetidines allows for regioselective functionalization at the C-2 position, opening new avenues for elaborating the azetidine core. rsc.org

| Reactivity Type | Description | Example Transformation | Reference |

|---|---|---|---|

| Ring Opening | Cleavage of a ring bond to form an acyclic product. | Addition of organometallics to N-acyl-azetidines to form ketones. | rsc.org |

| Ring Expansion | Conversion of the four-membered ring into a larger heterocycle. | Formation of 5,6-dihydro-4H-1,3-oxazines from 2,2-disubstituted azetidines. | researchgate.net |

| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring. | Regioselective lithiation and functionalization of N-Boc-2-arylazetidines. | rsc.org |

Advanced Computational Methods for Design and Prediction

Computational chemistry is becoming an indispensable tool in the study of azetidines, enabling researchers to understand their complex reactivity and to design new synthetic routes and molecules with desired properties. mit.edu Density Functional Theory (DFT) calculations, for example, are used to investigate reaction mechanisms and predict the outcomes of competitive reaction pathways. nih.gov

Recent applications of computational methods in azetidine chemistry include:

Predicting Reaction Feasibility and Selectivity: Researchers have used computational models to prescreen substrates for photocatalyzed azetidine synthesis. mit.edu By calculating frontier orbital energies of reactants, these models can predict which pairs of compounds will react successfully to form an azetidine, thus minimizing trial-and-error experimentation. mit.edu

Elucidating Reaction Mechanisms: Computational studies have been crucial in understanding why certain reactions, like the copper-catalyzed cyclization of ynamides, favor a 4-exo-dig pathway to form azetidines over a 5-endo-dig pathway. nih.gov DFT calculations have also shed light on the stability and reactivity of lithiated azetidines, revealing the role of solvent and stereochemistry in controlling reaction outcomes. cnr.it

Designing Novel Molecules: By predicting the properties of hypothetical molecules, computational methods can guide the synthesis of new azetidine-containing compounds. This is particularly relevant in fields like medicinal chemistry and materials science, where specific electronic or steric properties are required. mit.edunih.gov